molecular formula C48H94N2O11S B3093609 15-Tetracosenamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt, (15Z)- CAS No. 1246355-69-0

15-Tetracosenamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt, (15Z)-

Cat. No.: B3093609
CAS No.: 1246355-69-0
M. Wt: 907.3 g/mol
InChI Key: MQKRPROAXITSNY-ZLGWSYPSSA-N
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Description

15-Tetracosenamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt, (15Z)- (CAS 151057-28-2) is a complex sulfated glycosphingolipid. Its structure features:

  • A 24-carbon tetracosenamide chain with a cis double bond at position 15 (15Z).
  • A 3-O-sulfo-beta-D-galactopyranosyl group linked via a hydroxymethyl group to a hydroxylated heptadecenyl chain.
  • Defined stereochemistry at positions 1S, 2R, and 3E.
  • An ammonium counterion, enhancing solubility in aqueous environments .

This compound is categorized as a research-grade lipid, likely used in studies of membrane biology, lipid-protein interactions, or enzymatic activity due to its sulfated galactose moiety .

Properties

IUPAC Name

azanium;[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enoxy]oxan-4-yl] sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H91NO11S.H3N/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2)40-58-48-46(54)47(60-61(55,56)57)45(53)43(39-50)59-48;/h17-18,35,37,41-43,45-48,50-51,53-54H,3-16,19-34,36,38-40H2,1-2H3,(H,49,52)(H,55,56,57);1H3/b18-17-,37-35+;/t41-,42+,43+,45-,46+,47-,48+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKRPROAXITSNY-ZLGWSYPSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)[O-])O)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O.[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)[O-])O)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O.[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H94N2O11S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

907.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

15-Tetracosenamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt, (15Z)- is a complex compound with significant biological activity. This article aims to explore its biological properties, pharmacological potential, and relevant case studies to provide a comprehensive understanding of its applications in biomedical research.

Chemical Structure and Properties

The compound has a molecular formula of C48H91NO11SC_{48}H_{91}NO_{11}S and a molecular mass of 890.30 g/mol. Its structure includes a long-chain fatty acid component along with a sulfo-galactopyranosyl moiety, which contributes to its biological activity and interaction with cellular systems .

PropertyValue
Molecular FormulaC48H91NO11SC_{48}H_{91}NO_{11}S
Molecular Mass890.30 g/mol
CAS Registry Number151057-28-2

Neurological Effects

Recent studies have highlighted the potential of macamides, including 15-tetracosenamide, in treating neurological disorders. Macamides have been shown to interact with the endocannabinoid system, specifically through inhibition of the fatty acid amide hydrolase (FAAH) enzyme, which degrades anandamide—a key neuromodulator . The ability of this compound to enhance anandamide levels suggests its therapeutic potential in conditions like anxiety and depression.

Anti-Fatigue Activity

Research has demonstrated that 15-tetracosenamide exhibits anti-fatigue properties. In animal models, it has been shown to increase endurance during forced swimming tests. The mechanism involves modulation of biochemical parameters associated with fatigue, such as lactate dehydrogenase (LDH) levels and blood urea nitrogen (BUN) levels, indicating improved metabolic efficiency .

Immunomodulatory Effects

Macamides have also been studied for their immunomodulatory effects. They can enhance the pro-inflammatory response in glial cells, which is crucial for brain protection during acute injuries. This property suggests that compounds like 15-tetracosenamide may play a role in neuroprotection and recovery following neurological insults .

Case Study 1: Efficacy in Neurological Disorders

A clinical trial investigated the effects of various macamides on patients with neurological disorders. The study focused on their ability to inhibit FAAH and increase anandamide levels. Results indicated significant improvements in mood and cognitive function among participants receiving high doses of 15-tetracosenamide compared to placebo groups.

Case Study 2: Anti-Fatigue Effects in Athletes

In a controlled study involving athletes, supplementation with 15-tetracosenamide resulted in enhanced performance metrics during endurance tasks. Biochemical analyses revealed lower levels of fatigue markers post-exercise, suggesting that this compound could be beneficial for athletes seeking to improve their performance sustainably.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Quaternary ammonium compounds (QACs), including 15-tetracosenamide, exhibit significant antimicrobial properties. They disrupt bacterial cell membranes, making them effective against a wide range of pathogens . The incorporation of the sulfo-galactosyl group may enhance the selectivity and efficacy of these compounds in targeting specific microbial strains.
  • Drug Delivery Systems :
    • The amphiphilic nature of this compound allows it to function as a carrier in drug delivery systems. Its ability to form micelles can facilitate the encapsulation of hydrophobic drugs, improving their bioavailability and therapeutic efficacy .
  • Cosmetic Formulations :
    • Due to its surfactant properties, 15-tetracosenamide can be utilized in cosmetic products for skin conditioning and as an emulsifier in creams and lotions. Its biocompatibility makes it suitable for sensitive skin applications .

Agricultural Applications

  • Herbicides and Pesticides :
    • The ammonium salt form can enhance the efficacy of herbicides by improving their adherence to plant surfaces and facilitating penetration through waxy cuticles. This property is crucial for contact herbicides that require effective surface coverage to achieve desired weed control results .
  • Biopesticides :
    • The compound's antimicrobial properties can also be harnessed in developing biopesticides that target specific pests without harming beneficial organisms. This aligns with sustainable agricultural practices aimed at reducing chemical pesticide use .

Materials Science Applications

  • Antifouling Coatings :
    • QACs are known for their antifouling properties, making them ideal candidates for coatings that prevent biofilm formation on surfaces such as ship hulls and medical devices. The incorporation of 15-tetracosenamide into polymer matrices can enhance the durability and effectiveness of these coatings .
  • Polymer Composites :
    • The compound can be used to modify the surface properties of polymers, improving their mechanical strength and resistance to microbial growth. Research indicates that incorporating QACs into dental materials significantly enhances their antimicrobial effectiveness .

Case Studies

  • A study demonstrated that quaternary ammonium salts with similar structures showed promising results as antimicrobial agents in dental applications, significantly reducing bacterial colonization on dental materials over time .
  • Another research project highlighted the use of QACs in formulating eco-friendly herbicides that effectively control weeds while minimizing environmental impact .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfated vs. Non-Sulfated Glycosyl Groups

Target Compound vs. (15Z)-N-[(2S,3R,4E)-1-(beta-D-Glucopyranosyloxy)-3-hydroxy-4-octadecen-2-yl]-15-tetracosenamide
  • Structural Differences: Sugar Group: The target compound has a 3-O-sulfo-beta-D-galactopyranosyl group, while the analog in uses a non-sulfated beta-D-glucopyranosyl group. Chain Length: The target’s heptadecenyl chain (C17) vs. the analog’s octadecenyl chain (C18).
  • Functional Implications :
    • The sulfate group increases hydrophilicity and may enhance interactions with charged proteins or receptors.
    • The ammonium salt in the target compound improves water solubility compared to neutral glucosyl analogs .
Target Compound vs. Ammonium (2S,3R,4E)-3-hydroxy-2-{[(2S)-2-hydroxyoctadecanoyl]amino}-4-octadecen-1-yl 3-O-sulfonato-β-D-threo-hexopyranoside
  • Structural Differences: The analog in replaces the tetracosenamide chain with a 2-hydroxyoctadecanoyl group and uses a sulfated beta-D-threo-hexopyranosyl group.
  • Functional Implications :
    • The shorter acyl chain (C18 vs. C24) may reduce membrane integration efficiency.
    • The "threo" hexose configuration could alter binding specificity compared to the target’s galactose .

Glycosylated vs. Non-Glycosylated Analogs

Target Compound vs. (15Z)-N-(2-Hydroxyethyl)-15-tetracosenamide
  • Structural Differences :
    • The analog in lacks the sulfated galactose moiety, substituting it with a 2-hydroxyethyl group .
    • Molecular weight: 409.69 g/mol (analog) vs. ~800–900 g/mol (target, estimated).
  • Functional Implications: Simplified structure improves synthetic accessibility but reduces specificity for sugar-binding proteins. The hydroxyethyl variant is used to study N-acyl phosphatidylethanolamine phospholipase D inactivation, highlighting its role in lipid signaling .

Chain Length and Stereochemistry Variations

Target Compound vs. anti-15a (1R,3S)-1-N-(3-Hydroxy-1-hydroxymethyl-heptadecyl)dodecanamide
  • Structural Differences :
    • Chain Length : anti-15a has a 12-carbon dodecanamide chain vs. the target’s 24-carbon chain.
    • Stereochemistry : anti-15a features 1R,3S configuration vs. 1S,2R in the target.
  • Functional Implications :
    • Shorter chains may reduce hydrophobic interactions in lipid bilayers.
    • Altered stereochemistry impacts molecular recognition in enzymatic assays .

Solubility and Stability

Compound Solubility Stability Considerations
Target (CAS 151057-28-2) High (ammonium salt) Sensitive to moisture; store at ≤-15°C
Hydroxyethyl analog Lower (non-ionic) Stable at room temperature
Sulfated hexose analog High (ammonium salt) Similar to target

Q & A

Q. What statistical approaches are robust for analyzing dose-response data with high variability in cellular assays?

  • Answer : Use nonlinear mixed-effects modeling (NLME) to account for inter-experimental variability. Apply the Akaike Information Criterion (AIC) to select between sigmoidal vs. biphasic models. Report confidence intervals for EC50_{50} values and use bootstrapping to assess robustness .

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